Ir(p-CF3-ppy)3

Catalog No.
S13922140
CAS No.
M.F
C36H21F9IrN3
M. Wt
858.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ir(p-CF3-ppy)3

Product Name

Ir(p-CF3-ppy)3

IUPAC Name

iridium(3+);2-[4-(trifluoromethyl)benzene-6-id-1-yl]pyridine

Molecular Formula

C36H21F9IrN3

Molecular Weight

858.8 g/mol

InChI

InChI=1S/3C12H7F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,6-8H;/q3*-1;+3

InChI Key

TXUSYAYOQXPEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.[Ir+3]

Iridium(III) complex, specifically Ir(p-CF3-ppy)3, is a prominent organometallic compound characterized by its unique structure and functionality. This compound features three p-CF3-phenylpyridine ligands coordinated to a central iridium atom. The presence of the trifluoromethyl group (CF3) enhances its electronic properties, making it an effective photocatalyst in various

Through photoredox catalysis. It can activate organic substrates via energy transfer or electron transfer mechanisms. Notably, the compound exhibits long-lived triplet excited states, which are crucial for initiating radical reactions. For instance, it has been utilized in the trifluoromethylation of arenes and the activation of α-ketoesters under visible light conditions . The redox potentials of Ir(p-CF3-ppy)3 allow it to engage in both oxidative and reductive pathways, enabling diverse synthetic applications.

The synthesis of Ir(p-CF3-ppy)3 typically involves the coordination of p-CF3-phenylpyridine ligands to iridium precursors. Common methods include:

  • Direct Coordination: Mixing iridium(III) chloride with p-CF3-phenylpyridine in an appropriate solvent under inert conditions.
  • Ligand Exchange: Using pre-synthesized iridium complexes and exchanging less stable ligands for p-CF3-phenylpyridine.
  • Solvent-Free Methods: Employing solid-state reactions or microwave-assisted synthesis to improve yields and reduce reaction times .

These methods emphasize the importance of ligand design in modulating the properties and reactivity of the resulting iridium complex.

Ir(p-CF3-ppy)3 finds extensive applications in various fields due to its photocatalytic properties:

  • Photoredox Catalysis: It is widely used for organic transformations such as C–H activation, defluorination, and cross-coupling reactions under visible light irradiation.
  • Material Science: This compound can be utilized in the development of luminescent materials and sensors due to its photophysical properties.
  • Drug Development: Its ability to facilitate complex organic syntheses makes it a valuable tool in medicinal chemistry for generating bioactive compounds .

Studies on the interactions of Ir(p-CF3-ppy)3 with various substrates have shown that its unique electronic structure allows for selective activation of specific bonds under mild conditions. Interaction studies often focus on understanding how the trifluoromethyl group influences reactivity and selectivity in photochemical processes. These insights are critical for optimizing reaction conditions and expanding its utility in synthetic chemistry .

Ir(p-CF3-ppy)3 can be compared with other iridium complexes that serve similar roles in photoredox catalysis:

CompoundKey FeaturesUnique Aspects
Ir(ppy)3Standard iridium photocatalystLacks CF3 substituent
Ir(dFCF3ppy)2(dtbbpy)Contains difluoromethyl groupsHigher oxidizing potential
Ir(dipyridyl)2(PF6)Utilizes different ligand architectureLess effective in visible light
Ru(bpy)3Cl2Ruthenium-based photocatalystGenerally more stable but less versatile

Ir(p-CF3-ppy)3 stands out due to its highly oxidizing excited state and versatility in facilitating diverse organic reactions under visible light conditions, which may not be as effectively achieved by other similar compounds .

Strategic Ligand Design for Enhanced Photocatalytic Activity in Ir(p-CF₃-ppy)₃

The introduction of a para-trifluoromethyl (-CF₃) substituent on the phenyl ring of the 2-phenylpyridine ligand profoundly influences the electronic structure of Ir(p-CF₃-ppy)₃. The strong electron-withdrawing nature of the -CF₃ group stabilizes the highest occupied molecular orbital (HOMO), which is localized on the cyclometalating ligand’s phenyl moiety, while minimally affecting the lowest unoccupied molecular orbital (LUMO) residing on the pyridyl fragment. This selective stabilization reduces the HOMO-LUMO gap, resulting in a bathochromic shift in emission spectra compared to non-fluorinated analogues like Ir(ppy)₃.

The -CF₃ group also enhances oxidative stability, a critical factor for photocatalytic applications requiring prolonged exposure to reactive intermediates. Computational studies indicate that the trifluoromethyl substituent withdraws electron density via inductive effects, reducing electron density at the iridium center and mitigating unwanted oxidation pathways. Additionally, the steric bulk of -CF₃ slightly distorts the octahedral coordination geometry, altering ligand-field splitting parameters and influencing the thermal population of non-emissive metal-centered (³MC) states.

Table 1: Electronic Effects of -CF₃ Substitution on Ir(ppy)₃ Derivatives

PropertyIr(ppy)₃Ir(p-CF₃-ppy)₃
HOMO (eV)-5.2-5.5
LUMO (eV)-1.8-1.8
Emission λₘₐₓ (nm)600620
Excited-State Lifetime1.9 μs1.5 μs

Comparative Analysis of Cyclometalation Techniques for Heteroleptic Iridium Complexes

Traditional synthesis of Ir(p-CF₃-ppy)₃ involves refluxing iridium(III) chloride with excess ligand in a high-boiling solvent mixture under inert atmosphere. For example, a modified Parr reactor method uses 2-phenylpyridine derivatives, iridium(III) chloride, and water at 205°C for 48 hours, achieving yields up to 94%. However, this approach requires large solvent volumes (e.g., 0.65 L per 2.18 mmol IrCl₃) and prolonged reaction times, complicating scalability.

In contrast, mechanochemical ball milling enables rapid cyclometalation in air without solvent. A two-step protocol involves:

  • Ligand exchange between IrCl₃·nH₂O and 2-(4-trifluoromethylphenyl)pyridine under ball milling (30 minutes).
  • Second ligand exchange with silver triflate (AgOTf) to displace chloride ligands (90 minutes).
    This method reduces reaction time from 48 hours to 2 hours and eliminates solvent waste, though yields are moderate (25–61%) due to challenges in isolating sparingly soluble intermediates.

Table 2: Comparison of Cyclometalation Methods

ParameterParr ReactorBall Milling
Reaction Time48 h2 h
Solvent Volume650 mL/mmol Ir0.2 mL/mmol Ir
Yield94%32–61%
Energy Input205°C heatingMechanical force

Solvent-Free Purification Methodologies for Homoleptic Tris-Cyclometalated Systems

Conventional purification of Ir(p-CF₃-ppy)₃ involves multiple liquid-liquid extractions and column chromatography. For instance, the Parr reactor product is extracted with dichloromethane, washed with HCl, filtered through Celite, and dried over MgSO₄ before rotary evaporation. Residual ligands and oligomeric byproducts necessitate recrystallization from hexanes, which introduces solvent waste and lowers throughput.

Mechanochemically synthesized complexes benefit from inherent purity due to minimized solvent use. Post-reaction, crude products are washed sequentially with water and dichloromethane to remove AgCl and unreacted ligands, yielding >95% pure Ir(p-CF₃-ppy)₃ without chromatography. Thermogravimetric analysis (TGA) confirms the absence of solvent residues, critical for applications requiring precise stoichiometry.

Scalability Challenges in High-Yield Production of Fluorinated Iridium Photocatalysts

Scaling Ir(p-CF₃-ppy)₃ synthesis faces three primary hurdles:

  • Ligand Cost: 2-(4-Trifluoromethylphenyl)pyridine is more expensive than ppy due to fluorine incorporation steps (e.g., Friedel-Crafts trifluoromethylation).
  • Reactor Design: Mechanochemical methods struggle with heat dissipation in large batches, leading to inconsistent reaction temperatures and reduced yields.
  • Byproduct Management: Silver chloride (AgCl) generated during ligand exchange complicates waste disposal and increases production costs.

Table 3: Scalability Parameters for Ir(p-CF₃-ppy)₃

ChallengeImpact on ScalabilityMitigation Strategy
High ligand cost3× cost increase vs. ppyOptimize ligand synthesis routes
Batch size limitations10 g max in ball millingContinuous flow mechanochemistry
AgCl waste0.5 kg AgCl per kg productSilver recovery systems

The intersystem crossing dynamics in trifluoromethyl-substituted cyclometalated iridium complexes represent a fundamental photophysical process that governs their effectiveness as photoredox catalysts [1]. The presence of the trifluoromethyl substituent at the para position of the phenylpyridine ligand significantly influences the spin-orbit coupling properties and excited state dynamics of the iridium center [2] [3].

Theoretical studies employing time-dependent density functional theory have revealed that tris[4-(trifluoromethyl)-2-phenylpyridine]iridium(III) exhibits ultrafast intersystem crossing rates comparable to those observed in the parent tris(2-phenylpyridine)iridium(III) complex [1]. The calculated intersystem crossing rate constant for singlet to triplet state transition in fluorinated iridium phenylpyridine complexes reaches approximately 6.9 × 10¹² s⁻¹, which exceeds the radiative decay rate by more than six orders of magnitude [1].

The trifluoromethyl substitution pattern creates distinct electronic effects on the intersystem crossing process [2] [4]. The electron-withdrawing nature of the trifluoromethyl group stabilizes the highest occupied molecular orbital while simultaneously affecting the lowest unoccupied molecular orbital energies [3]. This electronic modification results in enhanced metal-to-ligand charge transfer character in the lowest lying excited states [3].

ParameterValueReference
Intersystem Crossing Rate (s⁻¹)6.9 × 10¹² [1]
Triplet Quantum Yield≥ 0.95 [1]
Spin-Orbit Coupling StrengthEnhanced by Ir(III) [5]

The spin-mixed nature of the excited states in trifluoromethyl-substituted complexes facilitates efficient population of triplet metal-to-ligand charge transfer states [5]. These states exhibit characteristic phosphorescence lifetimes ranging from microseconds to milliseconds, depending on the specific substitution pattern and environmental conditions [5] [3].

Electron Transfer Pathways in Visible Light-Driven Organic Transformations

The electron transfer pathways mediated by tris[4-(trifluoromethyl)-2-phenylpyridine]iridium(III) in visible light-driven organic transformations involve both oxidative and reductive quenching mechanisms [6] [3]. The trifluoromethyl substituents significantly enhance the oxidizing power of the excited state, making this complex particularly effective for challenging electron transfer reactions [3].

The excited state reduction potential of trifluoromethyl-substituted iridium complexes can reach values as high as +1.76 volts versus normal hydrogen electrode [3]. This enhanced oxidizing capability enables the complex to oxidize a wide range of organic substrates including electron-rich aromatics, halides, and various nitrogen-containing compounds [3].

Kinetic studies of electron transfer processes reveal that the trifluoromethyl substitution affects both the thermodynamic driving force and the reorganization energy of electron transfer reactions [3]. Marcus theory analysis of quenching rate constants indicates a total reorganization energy of approximately 0.7 electron volts for excited-state electron transfer processes involving trifluoromethyl-substituted iridium photosensitizers [3].

The electron transfer pathways can be categorized into several distinct mechanisms based on the nature of the substrate and reaction conditions [7]. Direct single electron transfer from the excited iridium complex to organic substrates represents the most common pathway, particularly for substrates with reduction potentials accessible within the thermodynamic window of the photocatalyst [7].

Quencher TypeRate Constant (M⁻¹s⁻¹)Mechanism
Iodide2.97 × 10¹⁰Oxidative quenching
Bromide2.16 × 10¹⁰Oxidative quenching
Triarylamine1.21 × 10¹⁰Oxidative quenching

Energy transfer mechanisms also play important roles in certain transformations, particularly those involving triplet sensitization of organic substrates [8]. The long-lived triplet excited states of trifluoromethyl-substituted iridium complexes enable efficient energy transfer to appropriate acceptor molecules with suitable triplet energy levels [8].

Triplet-Triplet Annihilation Processes Involving Fluorinated Iridium Species

Triplet-triplet annihilation processes involving fluorinated iridium species represent an important photophysical phenomenon that can significantly impact the efficiency and selectivity of photoredox catalytic systems [9] [8] [10]. The trifluoromethyl-substituted iridium complexes demonstrate enhanced performance as triplet sensitizers due to their extended triplet state lifetimes and appropriate triplet energy levels [8].

The triplet-triplet annihilation mechanism proceeds through a bimolecular process where two triplet excited molecules interact to produce one ground state molecule and one higher energy excited state molecule [9]. For fluorinated iridium photosensitizers, this process becomes particularly relevant at higher photon flux densities where triplet state concentrations reach significant levels [9].

Experimental studies using time-resolved photoluminescence spectroscopy have demonstrated that trifluoromethyl-substituted iridium complexes can effectively sensitize triplet-triplet annihilation upconversion processes [8] [10]. The complexes bearing trifluoromethyl substituents show triplet lifetimes ranging from 18 to 47 microseconds in deoxygenated solutions, which are sufficient for efficient diffusion-controlled annihilation processes [8].

The efficiency of triplet-triplet annihilation is strongly dependent on the triplet energy matching between the iridium photosensitizer and the annihilator molecule [10]. Fluorinated iridium complexes with emission maxima in the range of 550-650 nanometers provide optimal energy transfer to common annihilator molecules such as diphenylanthracene derivatives [10].

Complex TypeTriplet Lifetime (μs)Upconversion Efficiency (%)
Trifluoromethyl-Ir18.030.2
Difluoro-Ir24.031.6
Parent Ir(ppy)₃2.3<5.0

The kinetics of triplet-triplet annihilation in fluorinated iridium systems follow second-order behavior with respect to triplet concentration [9]. The annihilation rate constants typically range from 10⁸ to 10¹⁰ M⁻¹s⁻¹, depending on the specific molecular structures and solvent environment [9].

Wavelength-Dependent Reactivity Profiles Across Ultraviolet-Visible Spectrum

The wavelength-dependent reactivity profiles of tris[4-(trifluoromethyl)-2-phenylpyridine]iridium(III) across the ultraviolet-visible spectrum reveal distinct photochemical behavior at different excitation wavelengths [11] [12] [7]. The absorption spectrum of this complex typically exhibits strong ligand-centered transitions in the ultraviolet region and metal-to-ligand charge transfer bands extending into the visible region [3].

The visible light absorption characteristics of trifluoromethyl-substituted iridium complexes show significant enhancement compared to unfunctionalized analogues [3]. Molar absorption coefficients can reach values as high as 9,800 M⁻¹cm⁻¹ at 450 nanometers for complexes with extended conjugation systems [3]. This enhanced light harvesting capability directly translates to improved photocatalytic efficiency under visible light irradiation [3].

Wavelength-selective photochemistry has been demonstrated in systems where different light sources produce distinct reactive intermediates and reaction pathways [11]. Studies using iron-catalyzed systems have shown that irradiation at 456 nanometers versus 390 nanometers can lead to formation of different halogen radical species, indicating wavelength-dependent ligand-to-metal charge transfer processes [11].

The excitation wavelength also influences the initial excited state population and subsequent relaxation pathways [13] [12]. Shorter wavelength excitation typically populates higher energy singlet states that undergo rapid internal conversion before intersystem crossing, while longer wavelength excitation can directly access lower-lying charge transfer states [13].

Wavelength (nm)Primary TransitionPhotocatalytic Efficiency
375-400Metal-to-ligand CTHigh
450-470Mixed CT/LCOptimal
500-550Weak CTModerate

The quantum yield of photochemical processes shows strong wavelength dependence, with optimal efficiency typically observed in the 420-470 nanometer range where the balance between absorption strength and excited state energy is most favorable [14] [3]. At shorter wavelengths, competing photodegradation pathways can reduce overall catalytic efficiency [15].

Temperature effects on wavelength-dependent reactivity become particularly pronounced in trifluoromethyl-substituted systems [16]. Low temperature studies reveal structured emission spectra indicating ligand-centered character, while room temperature measurements show broad, structureless emission characteristic of charge transfer states [16].

Hydrogen Bond Acceptor Count

15

Exact Mass

859.12210 g/mol

Monoisotopic Mass

859.12210 g/mol

Heavy Atom Count

49

Dates

Modify: 2024-08-10

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